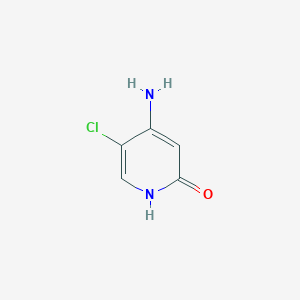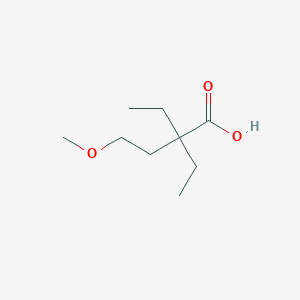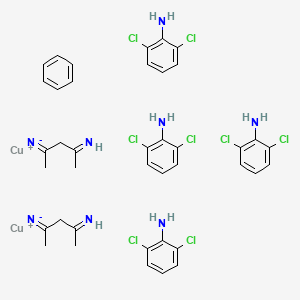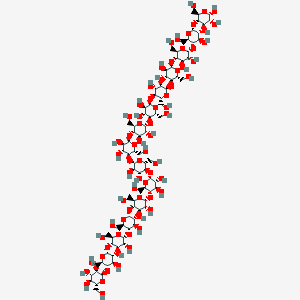
Maltopentadecaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Maltopentadecaose can be synthesized through a transglycosyl reaction, where glucose units are enzymatically linked to form the polysaccharide . The optimal conditions for this reaction typically involve specific enzymes that facilitate the formation of alpha (1-4) glycosidic bonds. Industrial production methods often utilize bacterial or fungal enzymes to achieve high yields and purity .
化学反应分析
Maltopentadecaose undergoes various chemical reactions, including hydrolysis, where it is broken down into smaller glucose units. This reaction is typically catalyzed by enzymes such as amylases and glucosidases under mild conditions. Additionally, this compound can participate in oxidation reactions, where it is converted into gluconic acid derivatives . Common reagents used in these reactions include water, acids, and specific enzymes.
科学研究应用
Maltopentadecaose has numerous applications in scientific research. In chemistry, it is used as a standard for calibrating analytical instruments such as mass spectrometers and capillary electrophoresis systems . In biology, this compound serves as a substrate for studying enzyme kinetics and specificity, particularly for carbohydrate-active enzymes . In medicine, it is explored for its prebiotic properties, promoting the growth of beneficial gut microbiota and improving digestive health. Industrially, this compound is used in the production of bio-based materials and as a functional ingredient in food products.
作用机制
The mechanism of action of maltopentadecaose primarily involves its role as a substrate for various enzymes. It interacts with carbohydrate-active enzymes, which cleave the glycosidic bonds to release glucose units. These interactions are crucial for understanding enzyme specificity and kinetics . Additionally, this compound’s prebiotic effects are mediated through its fermentation by gut microbiota, leading to the production of short-chain fatty acids that benefit digestive health.
相似化合物的比较
Maltopentadecaose is unique due to its specific chain length of 15 glucose units. Similar compounds include maltose (2 glucose units), maltotriose (3 glucose units), and maltooctaose (8 glucose units) . Compared to these shorter maltooligosaccharides, this compound has distinct properties and applications, particularly in its use as a standard for analytical techniques and its prebiotic functionality.
属性
分子式 |
C90H152O76 |
|---|---|
分子量 |
2450.1 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C90H152O76/c91-1-16-31(106)32(107)48(123)77(139-16)154-63-18(3-93)141-79(50(125)34(63)109)156-65-20(5-95)143-81(52(127)36(65)111)158-67-22(7-97)145-83(54(129)38(67)113)160-69-24(9-99)147-85(56(131)40(69)115)162-71-26(11-101)149-87(58(133)42(71)117)164-73-28(13-103)151-89(60(135)44(73)119)166-75-30(15-105)152-90(61(136)46(75)121)165-74-29(14-104)150-88(59(134)45(74)120)163-72-27(12-102)148-86(57(132)43(72)118)161-70-25(10-100)146-84(55(130)41(70)116)159-68-23(8-98)144-82(53(128)39(68)114)157-66-21(6-96)142-80(51(126)37(66)112)155-64-19(4-94)140-78(49(124)35(64)110)153-62-17(2-92)138-76(137)47(122)33(62)108/h16-137H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m1/s1 |
InChI 键 |
JRMPCTCNTYUKEA-ORBORNPUSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
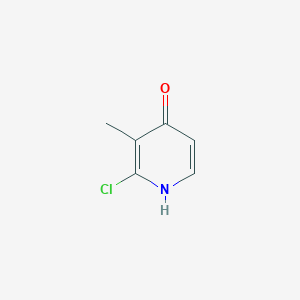
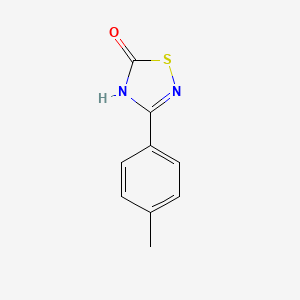
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
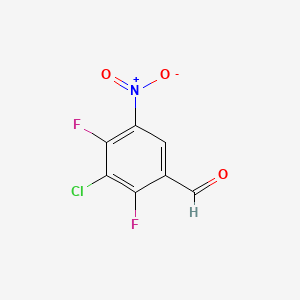
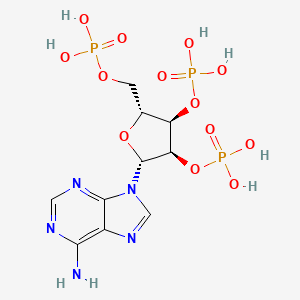

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
